molecular formula C9H12Cl3N3 B12333642 5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride

5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride

Cat. No.: B12333642
M. Wt: 268.6 g/mol
InChI Key: WDFDDDNHYNSTNY-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride is a compound that belongs to the class of pyrazolidines, which are heterocyclic organic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazolidine ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrazolidines.

Scientific Research Applications

5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)pyrazole
  • 3-(3,4-Dichlorophenyl)-1H-pyrazole
  • 3-(3,4-Dichlorophenyl)-1,2,4-triazole

Uniqueness

5-(3,4-Dichlorophenyl)pyrazolidin-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazolidine ring This gives it distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C9H12Cl3N3

Molecular Weight

268.6 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)pyrazolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H11Cl2N3.ClH/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8;/h1-3,8-9,13-14H,4,12H2;1H

InChI Key

WDFDDDNHYNSTNY-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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